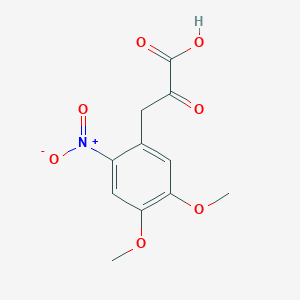
3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group substituted with dimethoxy groups, which contributes to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with a suitable precursor under controlled conditions. One common method includes the use of hydrazone derivatives and manganese (IV) oxide for oxidation . The reaction is carried out in an organic solvent such as chloroform, dimethylformamide (DMF), or dimethylsulfoxide (DMSO), depending on the solubility of the target molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the desired product in its pure form.
化学反应分析
Types of Reactions
3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and hydrochloric acid (HCl) for acidification . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted phenyl derivatives.
科学研究应用
3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Employed in the study of biological processes through photoactivation and photolysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid involves its ability to undergo photolysis, releasing active molecules upon exposure to light . This property makes it useful as a photoactivatable reagent in various biological and chemical applications. The compound interacts with molecular targets through its nitrophenyl group, which can form covalent bonds with nucleophilic groups upon activation .
相似化合物的比较
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar in structure but differs in the presence of an ethanol group instead of an oxopropanoic acid group.
4,5-Dimethoxy-2-nitrophenylacetic acid: Another related compound with an acetic acid group.
Uniqueness
3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo photolysis and release active molecules upon light exposure sets it apart from other similar compounds .
属性
分子式 |
C11H11NO7 |
|---|---|
分子量 |
269.21 g/mol |
IUPAC 名称 |
3-(4,5-dimethoxy-2-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO7/c1-18-9-4-6(3-8(13)11(14)15)7(12(16)17)5-10(9)19-2/h4-5H,3H2,1-2H3,(H,14,15) |
InChI 键 |
UGKPBLMZXPCXSN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13702680.png)
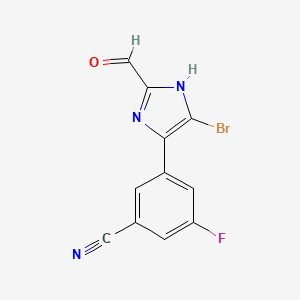
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
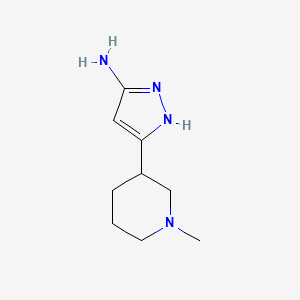
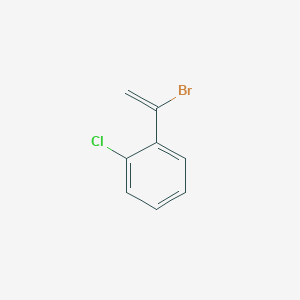
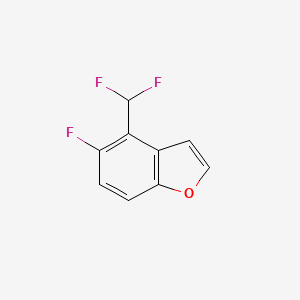
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
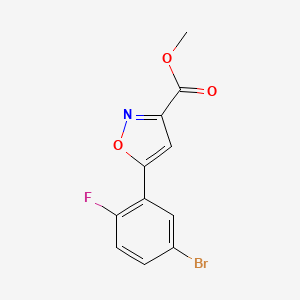
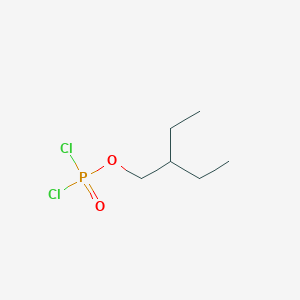
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
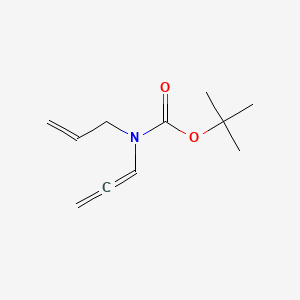
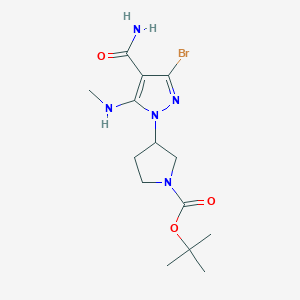

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
